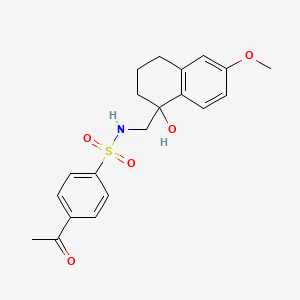

4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a 4-acetyl group and a tetrahydronaphthalenyl moiety containing hydroxyl and methoxy substituents. The structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-acetyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-14(22)15-5-8-18(9-6-15)27(24,25)21-13-20(23)11-3-4-16-12-17(26-2)7-10-19(16)20/h5-10,12,21,23H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXMEREVYOTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene ring system.

Introduction of the Hydroxy and Methoxy Groups: Functionalization of the tetrahydronaphthalene ring with hydroxy and methoxy groups can be achieved through selective hydroxylation and methylation reactions.

Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonamide formation reaction, typically involving the reaction of a sulfonyl chloride with an amine.

Acetylation: The final step involves the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzenesulfonamide Core

- (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide (): The 4-methyl group is electron-donating, which may reduce polarity and increase lipophilicity.

- Compound 14d () : Features dual sulfonamide and methoxy groups on naphthalene, likely enhancing hydrogen-bonding capacity and solubility. Its role as an Nrf2 activator highlights the importance of sulfonamide positioning for redox-modulating activity .

Core Structure and Conformational Flexibility

- (±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)Ethyl)-4-Methylbenzenesulfonamide () : A cyclohexane diol substituent introduces conformational flexibility and additional hydrogen-bonding sites, which could improve aqueous solubility but reduce target specificity .

Analytical and Spectroscopic Profiles

- Target Compound : Expected NMR signals include a downfield-shifted acetyl proton (~2.6 ppm, <sup>1</sup>H) and sulfonamide NH (~7.3 ppm). The hydroxyl group may appear broad due to hydrogen bonding.

- Compound : Exhibits distinct <sup>1</sup>H NMR peaks for naphthalene protons (6.8–8.2 ppm) and a sharp singlet for the methoxy group (~3.8 ppm). ESI-MS data ([M+H]<sup>+</sup> at m/z 432) aligns with its molecular weight .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-acetyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a tetrahydronaphthalene moiety. Its chemical formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor effects. For example, derivatives of benzenesulfonamide have been shown to inhibit tubulin polymerization and STAT3 phosphorylation, which are critical pathways in cancer progression. A related compound, DL14, demonstrated strong inhibitory activity against various cancer cell lines (A549, MDA-MB-231, and HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DL14 | A549 | 1.35 |

| DL14 | MDA-MB-231 | 2.85 |

| DL14 | HCT-116 | 3.04 |

These findings suggest that this compound may also possess similar antitumor properties due to its structural similarities.

The biological activity of this compound can be attributed to its ability to interfere with key cellular pathways:

- Tubulin Inhibition : Compounds similar to this sulfonamide have been shown to bind competitively to the colchicine site on tubulin, inhibiting its polymerization .

- STAT3 Pathway : Inhibition of STAT3 phosphorylation has been linked to the suppression of tumor growth and metastasis .

Case Studies

Case Study 1: In Vivo Efficacy

In vivo studies on related compounds have demonstrated significant tumor growth inhibition in xenograft models. For instance, DL14 inhibited over 80% of tumor growth in xenograft models, highlighting the potential efficacy of compounds with similar structures .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the naphthalene moiety could enhance the biological activity of sulfonamide derivatives. The presence of electron-donating groups was found to increase cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.